4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide

Catalog No.
S12533078
CAS No.
M.F
C14H20N2O2
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide

Product Name

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide

IUPAC Name

4-amino-2-cyclopentyloxy-N,N-dimethylbenzamide

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-16(2)14(17)12-8-7-10(15)9-13(12)18-11-5-3-4-6-11/h7-9,11H,3-6,15H2,1-2H3

InChI Key

MTAADNGCERWXNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)OC2CCCC2

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide is a chemical compound characterized by its unique structure, which features an amino group, a cyclopentyloxy group, and a dimethylbenzamide moiety. Its molecular formula is C13H17N2OC_{13}H_{17}N_{2}O with a molecular weight of approximately 219.29 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its functional groups that can participate in various

Typical of amides and aromatic compounds:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The presence of the amino group allows for nucleophilic substitution reactions, particularly when reacting with electrophiles.
  • Oxidation: The aromatic ring can be oxidized to form phenolic compounds, depending on the reaction conditions.

Research indicates that 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide may exhibit biological activities relevant to medicinal chemistry. Compounds containing similar structures have been shown to interact with various biological targets, including receptors involved in pain modulation and inflammation. For instance, derivatives of benzamides have been explored for their potential as analgesics or anti-inflammatory agents .

The synthesis of 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide typically involves several steps:

  • Preparation of the Cyclopentyloxy Group: This can be achieved through the reaction of cyclopentanol with an appropriate halogenated compound.
  • Amidation Reaction: The cyclopentyloxy derivative is then reacted with N,N-dimethylbenzoyl chloride in the presence of a base (such as triethylamine) to form the desired amide.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide has several potential applications:

  • Pharmaceuticals: Its structure suggests utility in developing drugs targeting specific receptors or pathways in pain management and inflammation.
  • Agrochemicals: It may serve as an intermediate in the synthesis of herbicides or pesticides.
  • Dyes and Pigments: The compound could also be explored for use in dye formulations due to its aromatic nature.

Interaction studies involving 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures can modulate receptor activity, particularly in systems related to lysophosphatidic acid receptors, which are implicated in inflammatory processes .

Several compounds share structural similarities with 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide. Here are a few notable examples:

Compound NameStructureUnique Features
4-Amino-N,N-dimethylbenzamideStructureBasic amide structure without cyclopentyloxy group; used as a hydrotropic agent .
5-Amino-2-chloro-N,N-dimethylbenzamideStructureContains a chlorine substituent; utilized in various synthetic routes.
N,N-DimethylbenzamideStructureA simpler structure lacking additional functional groups; known for solubilizing drugs .

Uniqueness

The uniqueness of 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide lies in its combination of the cyclopentyloxy group and the dimethylbenzamide moiety, which may enhance its pharmacological properties compared to simpler analogs. This structural complexity could lead to improved interactions with biological targets, making it a promising candidate for further research in drug development.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.152477885 g/mol

Monoisotopic Mass

248.152477885 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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